molecular formula C16H19Cl2N B2751365 (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride CAS No. 2243509-57-9

(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride

Cat. No.: B2751365
CAS No.: 2243509-57-9
M. Wt: 296.24
InChI Key: PIMSYSVVYRSPBY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C16H18ClN·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a propan-2-ylphenyl group attached to a methanamine backbone, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-isopropylbenzylamine.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the intermediate (4-chlorophenyl)-(4-propan-2-ylphenyl)methanamine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), alkoxides, amines

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)-(4-methylphenyl)methanamine;hydrochloride
  • (4-Chlorophenyl)-(4-ethylphenyl)methanamine;hydrochloride
  • (4-Chlorophenyl)-(4-tert-butylphenyl)methanamine;hydrochloride

Uniqueness

Compared to similar compounds, (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN.ClH/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14;/h3-11,16H,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMSYSVVYRSPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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